molecular formula C6H7NO2 B186249 2-Furancarboxamide, N-methyl- CAS No. 21402-85-7

2-Furancarboxamide, N-methyl-

Cat. No. B186249
CAS RN: 21402-85-7
M. Wt: 125.13 g/mol
InChI Key: MXGRCIBAPXPYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxamide, N-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-furoyl)-N-methylglycine or N-methyl-2-furoic acid amide and is a derivative of furan, a heterocyclic aromatic organic compound.

Mechanism Of Action

The mechanism of action of 2-Furancarboxamide, N-methyl- is not well understood. However, it is believed that this compound may interact with various biological molecules such as enzymes, receptors, and ion channels, leading to changes in their activity.

Biochemical And Physiological Effects

2-Furancarboxamide, N-methyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Furancarboxamide, N-methyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is its limited solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Furancarboxamide, N-methyl-. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and biological activity. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the use of 2-Furancarboxamide, N-methyl- as a building block for the synthesis of new organic compounds may also be an area of future research.

Synthesis Methods

The synthesis of 2-Furancarboxamide, N-methyl- can be achieved through various methods. One of the most common methods involves the reaction of furoic acid with N-methylglycine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-Furancarboxamide, N-methyl-.

Scientific Research Applications

2-Furancarboxamide, N-methyl- has potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. It can also be used as a ligand in coordination chemistry, where it can form coordination complexes with metal ions.

properties

IUPAC Name

N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRCIBAPXPYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391705
Record name N-methyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylfuran-2-carboxamide

CAS RN

21402-85-7
Record name N-methyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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